molecular formula C6H10N2O3Si B11909353 3-Nitro-5-(trimethylsilyl)-1,2-oxazole CAS No. 96914-20-4

3-Nitro-5-(trimethylsilyl)-1,2-oxazole

Cat. No.: B11909353
CAS No.: 96914-20-4
M. Wt: 186.24 g/mol
InChI Key: FZPVRCCOTIZPGI-UHFFFAOYSA-N
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Description

3-Nitro-5-(trimethylsilyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a nitro group at the third position and a trimethylsilyl group at the fifth position makes this compound unique. Isoxazoles are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trimethylsilyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroalkenes with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-Nitro-5-(trimethylsilyl)isoxazole may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(trimethylsilyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as halides or amines are used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

Chemistry: 3-Nitro-5-(trimethylsilyl)isoxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoxazole derivatives.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, 3-Nitro-5-(trimethylsilyl)isoxazole is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trimethylsilyl)isoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    3-Nitroisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties.

    5-(Trimethylsilyl)isoxazole: Lacks the nitro group, affecting its reactivity and biological activity.

    3,5-Dinitroisoxazole: Contains an additional nitro group, leading to increased reactivity.

Uniqueness: 3-Nitro-5-(trimethylsilyl)isoxazole is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

96914-20-4

Molecular Formula

C6H10N2O3Si

Molecular Weight

186.24 g/mol

IUPAC Name

trimethyl-(3-nitro-1,2-oxazol-5-yl)silane

InChI

InChI=1S/C6H10N2O3Si/c1-12(2,3)6-4-5(7-11-6)8(9)10/h4H,1-3H3

InChI Key

FZPVRCCOTIZPGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NO1)[N+](=O)[O-]

Origin of Product

United States

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